molecular formula C22H28O5 B2663153 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione CAS No. 304481-31-0

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B2663153
CAS No.: 304481-31-0
M. Wt: 372.461
InChI Key: VAYWSYYFZNECBO-UHFFFAOYSA-N
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Description

The compound 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a bicyclic diketone derivative featuring a 5-methylfuran substituent. The molecular formula of the target compound can be inferred as C₁₉H₂₄O₅ (molecular weight ~356.4 g/mol), based on structural similarities to derivatives such as the 5-nitrothienyl analog (C₂₁H₂₅NO₆S; 419.49 g/mol) and the 3-nitrophenyl variant (C₂₃H₂₇NO₇; 453.47 g/mol) .

Properties

IUPAC Name

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(5-methylfuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-6-7-17(27-12)20(18-13(23)8-21(2,3)9-14(18)24)19-15(25)10-22(4,5)11-16(19)26/h6-7,18,20,25H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYWSYYFZNECBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexenone Ring: The initial step involves the formation of the cyclohexenone ring through an aldol condensation reaction. This reaction is typically carried out under basic conditions using a strong base such as sodium hydroxide or potassium hydroxide.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction. This step requires a Lewis acid catalyst such as aluminum chloride to facilitate the reaction.

    Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions. These reactions often require specific reagents such as methyl iodide for methylation and hydrogen peroxide for hydroxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and reagents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can occur using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Aluminum chloride (for Friedel-Crafts reactions), palladium on carbon (for hydrogenation reactions)

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C23H27NO6C_{23}H_{27}NO_6, with a molecular weight of approximately 413.5 g/mol. Its structure features multiple functional groups that contribute to its reactivity and potential applications in medicinal chemistry and materials science.

Research indicates that compounds similar to 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione exhibit significant biological activity, particularly in the following areas:

Antioxidant Activity:
Studies have demonstrated that this compound can act as an antioxidant. It has shown potential in inhibiting lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage. For instance, compounds with similar structural motifs have been tested for their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Enzyme Inhibition:
The compound may also inhibit specific enzymes related to inflammatory processes. For example, it has been suggested that derivatives of this compound can inhibit lipoxygenase activity, which is involved in the inflammatory response. This could have implications for developing anti-inflammatory drugs .

Pharmaceutical Applications

Given its biological activities, there is potential for this compound in drug development. The ability to modulate enzyme activity and provide antioxidant effects makes it a candidate for therapeutic agents targeting diseases associated with oxidative stress and inflammation.

Case Study:
In a recent study, a related compound was evaluated for its anti-inflammatory properties. The results indicated that it significantly reduced inflammation markers in vitro, suggesting that similar compounds could be developed as anti-inflammatory medications .

Material Science

The unique chemical properties of this compound may also find applications in material science. Its structure allows for potential use in creating novel polymers or coatings with enhanced durability and resistance to environmental factors.

Agricultural Chemistry

There is emerging interest in utilizing such compounds as agrochemicals due to their biological activity against pests and pathogens. The ability to inhibit specific enzymes may provide a pathway for developing environmentally friendly pesticides or herbicides.

Mechanism of Action

The mechanism by which 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of bicyclic diketones where substituents on the methylene bridge significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties Key References
5-Methyl-2-furyl C₁₉H₂₄O₅ ~356.4 Expected moderate polarity due to furan; limited data available. -
3-Nitrophenyl C₂₃H₂₇NO₇ 453.47 X-ray crystallography (R = 0.039); nitro group enhances acidity (pKa ~4–5 inferred) .
2-Fluorophenyl C₂₃H₂₇FO₄ 386.5 Fluorine increases electronegativity; purity ≥95% .
5-Nitro-2-thienyl C₂₁H₂₅NO₆S 419.49 Predicted density: 1.317 g/cm³; high boiling point (595.5°C) .
Phenylmethyl C₂₃H₂₈O₄ 368.47 ChEMBL ID: CHEMBL2429902; potential bioactive applications .
4-Isopropylphenyl C₂₆H₃₄O₄ 410.55 Bulky substituent increases steric hindrance .

Key Observations:

Fluorinated derivatives (e.g., 2-fluorophenyl ) exhibit higher electronegativity, which may improve metabolic stability in drug design.

Structural Characterization :

  • The 3-nitrophenyl analog was resolved via single-crystal X-ray diffraction (T = 100 K, R factor = 0.039), confirming the bicyclic diketone framework and hydrogen-bonding interactions . Similar methodologies (e.g., SHELXL ) could be applied to the target compound.

Physicochemical Properties: The 5-nitrothienyl derivative has a predicted pKa of 4.41 ± 0.42 , suggesting moderate acidity comparable to phenolic compounds.

Bioactivity Potential: The phenylmethyl derivative (CHEMBL2429902 ) is cataloged in ChEMBL, indicating interest in its pharmacological properties. The target compound’s furan group may confer similar bioactivity, warranting further study.

Biological Activity

The compound 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a synthetic derivative with potential biological activities. Its complex structure suggests various interactions at the molecular level that could yield significant pharmacological effects.

  • Molecular Formula : C25H32O5
  • Molecular Weight : 412.52 g/mol
  • CAS Number : 293325-92-5

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential therapeutic effects, particularly in the realms of anti-inflammatory and anticancer activities. Studies have explored its interaction with various biological targets, including enzymes and receptors.

1. Anti-inflammatory Activity

In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

2. Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell proliferation.
  • Induction of cell cycle arrest.

A study reported that the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act as a:

  • Monoamine oxidase (MAO) inhibitor , which could contribute to its neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
MAO inhibitionPotential neuroprotective effects

Case Studies

  • Case Study on Anti-inflammatory Effects : A controlled study involving animal models demonstrated that administration of the compound led to a marked reduction in inflammatory markers compared to control groups.
  • Case Study on Anticancer Efficacy : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against specific cancer types.

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions, such as Claisen-Schmidt or aldol-type reactions, to couple the cyclohexanedione and furylmethyl moieties. Optimization can be achieved by:
  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reactivity and side-product formation.
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) followed by recrystallization from ethanol .
  • Process Simulation : Utilize computational tools (e.g., Aspen Plus) to model reaction kinetics and identify bottlenecks .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR Analysis : Compare ¹H and ¹³C NMR data with reference spectra. Key signals include the furyl proton (δ 6.2–6.4 ppm) and cyclohexenone carbonyl (δ 208–210 ppm).
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., O–H···O interactions between hydroxyl and ketone groups) .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₃H₃₀O₆) with CHNS microanalysis (deviation < 0.3%) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents due to the compound’s keto-enol tautomerism:
  • Primary Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for high solubility (>50 mg/mL).
  • Secondary Systems : Ethanol/water mixtures (70:30 v/v) for biological assays.
  • Stability Testing : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) over 72 hours .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s tautomeric equilibria and reactivity?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to:
  • Map Tautomers : Calculate energy differences between keto and enol forms.
  • Reactivity Prediction : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites.
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Address discrepancies (e.g., unexpected splitting in NMR signals) by:
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C.
  • 2D Techniques : Use HSQC and NOESY to assign overlapping signals and confirm spatial proximity of substituents.
  • Cross-Validation : Compare IR carbonyl stretches (1680–1720 cm⁻¹) with crystallographic bond lengths .

Q. How can researchers design experiments to probe the compound’s biological activity against microbial targets?

  • Methodological Answer : Adopt a tiered approach:
  • In Silico Screening : Dock the compound into microbial enzyme active sites (e.g., CYP450) using AutoDock Vina.
  • In Vitro Assays : Test antifungal/antibacterial activity via microbroth dilution (MIC values) against Candida albicans or Staphylococcus aureus.
  • Mechanistic Studies : Use fluorescence microscopy to observe membrane disruption or ROS generation in treated cells .

Q. What advanced separation techniques improve purity for pharmacological studies?

  • Methodological Answer : Deploy high-resolution methods:
  • Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).
  • Membrane Filtration : Apply tangential flow filtration (TFF) to remove aggregates.
  • Chiral Separation : Utilize cellulose-based chiral stationary phases if enantiomers are present .

Data Contradiction and Theoretical Framework

Q. How should researchers reconcile conflicting data between experimental and computational results?

  • Methodological Answer :
  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set superposition error) and experimental measurements (e.g., crystallographic R-factors).
  • Sensitivity Testing : Vary computational parameters (e.g., solvent dielectric constant) to match empirical observations.
  • Theoretical Reassessment : Re-examine the conceptual framework (e.g., tautomer stability under non-ideal conditions) .

Q. What methodologies link the compound’s photostability to its electronic structure?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure absorbance spectra (200–400 nm) and correlate with TD-DFT predictions.
  • Quantum Yield Calculation : Determine fluorescence quantum yields using an integrating sphere.
  • Degradation Pathways : Identify photoproducts via LC-MS and propose mechanisms (e.g., Norrish-type reactions) .

Experimental Design and Validation

Q. How to design a robust study investigating the compound’s role in catalytic cycles?

  • Methodological Answer :
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd/ligand systems.
  • Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS.
  • Isotopic Labeling : Use ¹⁸O-labeled ketones to trace oxygen transfer pathways .

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